

DAPI Dilactate: A Technical Guide for Cellular and Molecular Research

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Compound of Interest

Compound Name: DAPI (dilactate)

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An in-depth examination of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a vital fluorescent stain for visualizing cellular nuclei and assessing cell health in a range of research applications.

DAPI dilactate is a highly effective blue fluorescent stain widely utilized in molecular and cellular biology to label DNA.[1] Its primary application lies in the visualization of cell nuclei, making it an indispensable tool for fluorescence microscopy, flow cytometry, and other cell imaging techniques.[2] The dilactate salt form of DAPI is noted for its improved water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[3][4][5]

Core Applications in Research

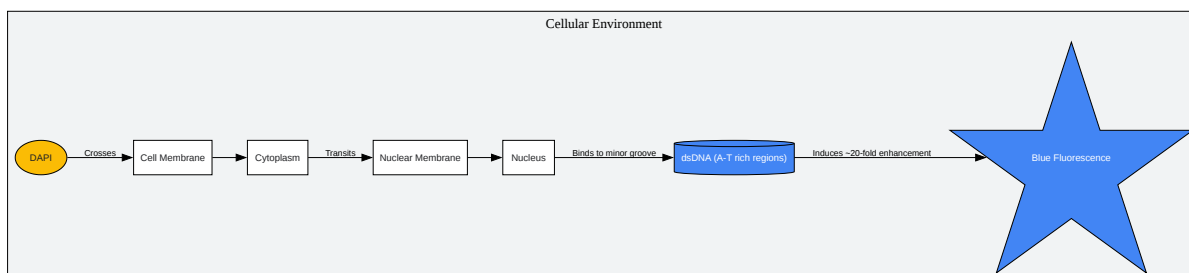
DAPI's utility in research is extensive, spanning several key areas of investigation:

- **Nuclear Counterstaining:** DAPI is a popular nuclear counterstain in multicolor fluorescent techniques.[6] Its distinct blue fluorescence provides a stark contrast to green, yellow, or red fluorescent probes, allowing for precise localization of other cellular structures relative to the nucleus.
- **Cell and Tissue Staining:** It is commonly used in fluorescence microscopy to stain the DNA of both fixed and live cells, enabling researchers to visualize and assess the health and morphology of cell nuclei.[2][7] While it can penetrate the membranes of live cells, it does so less efficiently than in fixed cells, where membrane integrity is compromised.[8][9]

- **Apoptosis Studies:** DAPI is instrumental in identifying apoptotic cells. Changes in nuclear morphology, such as chromatin condensation and fragmentation, which are hallmarks of apoptosis, can be readily visualized with DAPI staining.[2][7]
- **Cell Cycle Analysis:** By binding to DNA, DAPI allows for the quantification of DNA content within a cell population.[10] This is particularly useful in flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[10][11]
- **Viability Assays:** As DAPI is largely excluded from live cells with intact plasma membranes, it can serve as a marker for cell viability.[12] Dead or membrane-compromised cells will exhibit bright blue fluorescence upon DAPI staining.[12]
- **Mycoplasma Detection:** DAPI can also be used to detect mycoplasma contamination in cell cultures. The DNA of these contaminating organisms will be stained by DAPI, appearing as small fluorescent particles outside of the cell nuclei.[9][13]
- **Neuroscience Research:** In neuroscience, DAPI is used to label neuronal cells, aiding in the study of neural networks and brain architecture.[2]
- **Drug Development:** Researchers in drug development utilize DAPI to evaluate the effects of new pharmaceutical compounds on cell viability and proliferation.[2]

Mechanism of Action

DAPI functions by binding strongly to double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions within the minor groove.[8][9][10] Upon binding to dsDNA, the fluorescence of DAPI is enhanced approximately 20-fold.[6][14] This significant increase in fluorescence is attributed to the displacement of water molecules from both the DAPI molecule and the minor groove of the DNA.[6] While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a longer emission wavelength (around 500 nm compared to ~460 nm for dsDNA-bound DAPI).[4]



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Figure 1. Simplified signaling pathway of DAPI's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for the use of DAPI dilactate in research.

Table 1: Spectral Properties

Property	Wavelength (nm)
Excitation Maximum (bound to dsDNA)	358[4][6][8]
Emission Maximum (bound to dsDNA)	461[4][6][8]
Emission Maximum (bound to RNA)	~500[4]

Table 2: Molecular and Chemical Properties

Property	Value
Molecular Weight	457.48 g/mol [1][4]
Molecular Formula	C ₁₆ H ₁₅ N ₅ · 2C ₃ H ₆ O ₃ [1]
Solubility	Water[4]
Purity	≥98% (HPLC)

Table 3: Common Working Concentrations

Application	Working Concentration
Fluorescence Microscopy (Adherent Cells)	300 nM[14][15][16]
Flow Cytometry (Suspension Cells)	3 μM[15][16]
Chromosome FISH	30 nM[6][15]
General Fixed Cell Staining	1 μg/mL[3][17]
Live Cell Staining	10 μg/mL[17]
Cell Cycle Analysis (Flow Cytometry)	10 μg/mL[11]

Experimental Protocols

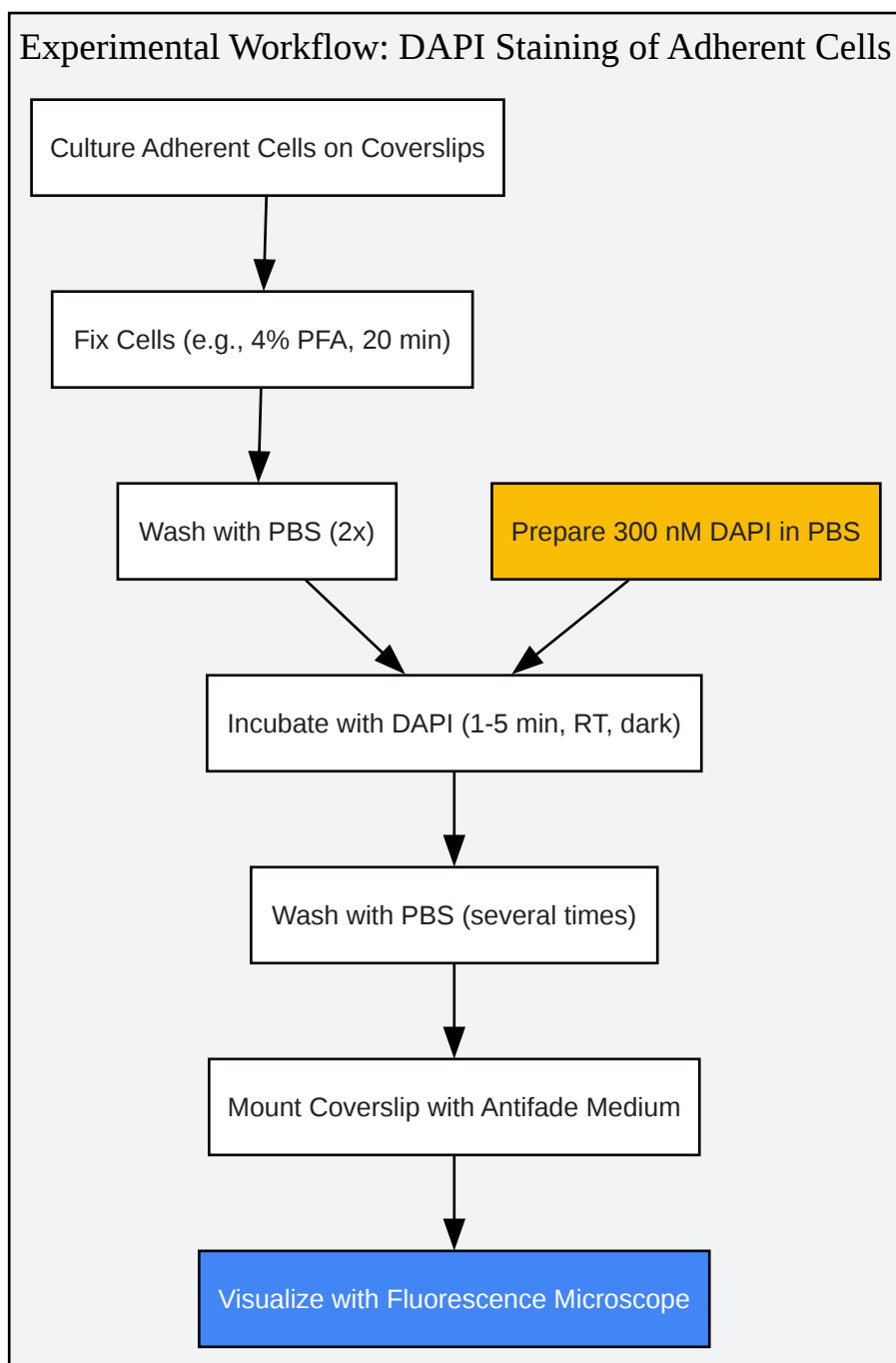
Detailed methodologies for common applications of DAPI dilactate are provided below.

Preparation of DAPI Stock Solution

To prepare a 5 mg/mL DAPI dilactate stock solution (10.9 mM), dissolve 10 mg of DAPI dilactate powder in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF).[6][14] The stock solution should be stored in aliquots at -20°C or -80°C in the dark to avoid repeated freeze-thaw cycles.[3] For short-term storage, the solution can be kept at 2-8°C, protected from light, for up to 6 months.[3][18]

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

- Sample Preparation: Culture adherent cells on sterile coverslips.
- Fixation (Optional but Recommended): Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 20 minutes in the dark.[\[13\]](#)
- Washing: Wash the cells twice with phosphate-buffered saline (PBS).[\[13\]](#)
- Staining: Dilute the DAPI stock solution to a working concentration of 300 nM in PBS.[\[14\]](#)[\[15\]](#)
Add enough of the working solution to completely cover the cells and incubate for 1-5 minutes at room temperature, protected from light.[\[14\]](#)[\[15\]](#)
- Final Washes: Rinse the sample several times with PBS to remove unbound dye.[\[14\]](#)[\[15\]](#)
- Mounting: Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.[\[14\]](#)[\[15\]](#)
- Visualization: View the sample using a fluorescence microscope with a filter set appropriate for DAPI (UV excitation).[\[14\]](#)[\[15\]](#)



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Figure 2. Experimental workflow for DAPI staining of adherent cells.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

- **Cell Preparation:** Collect a cell suspension of 2×10^5 to 1×10^6 cells. Pellet the cells by centrifugation and discard the supernatant.
- **Fixation and Permeabilization:** Resuspend the cell pellet in 1 mL of PBS. Slowly add the cell suspension to 4 mL of ice-cold absolute ethanol while vortexing to fix and permeabilize the cells. Incubate at -20°C for 5-15 minutes.
- **Rehydration:** Pellet the cells by centrifugation, discard the ethanol, and resuspend the pellet in 5 mL of PBS. Allow the cells to rehydrate for 15 minutes.[\[14\]](#)[\[19\]](#)
- **Staining:** Prepare a staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl_2 , 0.5 mM MgCl_2 , 0.1% Nonidet P-40).[\[15\]](#) Dilute the DAPI stock solution to a working concentration of 3 μM in the staining buffer.[\[15\]](#) Centrifuge the rehydrated cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of the DAPI working solution.[\[15\]](#)
- **Incubation:** Incubate for 15 minutes at room temperature.[\[15\]](#)
- **Analysis:** Analyze the cells by flow cytometry in the presence of the dye.[\[15\]](#)

Protocol 3: Cell Viability Assay

- **Cell Preparation:** Prepare a single-cell suspension from your sample.
- **Staining:** Add DAPI to the cell suspension at a final concentration appropriate for viability testing (often in the range of 1-10 $\mu\text{g/mL}$).
- **Incubation:** Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
- **Analysis:** Analyze the cells promptly by flow cytometry or fluorescence microscopy. Live cells will show minimal to no fluorescence, while dead or dying cells with compromised membranes will exhibit bright blue fluorescence.[\[12\]](#)[\[20\]](#)

In conclusion, DAPI dilactate is a versatile and robust tool for researchers across various disciplines. Its reliable and bright blue fluorescence, coupled with its specific binding to DNA, ensures its continued importance in fundamental and applied biological research.

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